2,3-Dimethoxy-6-nitroacetophenone
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Overview
Description
2,3-Dimethoxy-6-nitroacetophenone is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-nitroacetophenone typically involves the nitration of 2,3-dimethoxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-6-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles depending on the desired substitution.
Major Products:
Reduction: 2,3-Dimethoxy-6-aminoacetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-6-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-nitroacetophenone and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential antimicrobial effects . The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
2,3-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dimethoxy-4-nitroacetophenone: The nitro group is positioned differently, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-methoxy-1-(5-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-15-6-10(12)8-5-7(16-2)3-4-9(8)11(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
HBPUUGQPYGXKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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